1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]
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Overview
Description
1,1’-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]: is an organic compound with the molecular formula C19H22Br2 . This compound features a pentane chain linking two benzene rings, each substituted with a bromomethyl group. It is a versatile compound used in various chemical reactions and applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene] typically involves the reaction of 1,5-dibromopentane with 4-(bromomethyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene] undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1,1’-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene] involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(bromomethyl)benzene: Similar structure but lacks the pentane linker.
1,2-Bis(bromomethyl)benzene: Similar structure with bromomethyl groups on adjacent carbons.
1,1’-(1,4-Butanediyl)bis[4-(bromomethyl)benzene]: Similar structure with a butane linker instead of pentane.
Uniqueness
1,1’-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene] is unique due to its pentane linker, which provides flexibility and spatial separation between the benzene rings. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
89586-53-8 |
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Molecular Formula |
C19H22Br2 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
1-(bromomethyl)-4-[5-[4-(bromomethyl)phenyl]pentyl]benzene |
InChI |
InChI=1S/C19H22Br2/c20-14-18-10-6-16(7-11-18)4-2-1-3-5-17-8-12-19(15-21)13-9-17/h6-13H,1-5,14-15H2 |
InChI Key |
AUXSNWLRXLFJHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCC2=CC=C(C=C2)CBr)CBr |
Origin of Product |
United States |
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